Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate is a heterocyclic compound belonging to the class of pyrazoles, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its potential biological activities and its role as a building block in the synthesis of more complex molecules. Its structure consists of two pyrazole rings and a carboxylate group, which contribute to its chemical properties and reactivity.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is listed with its unique identifiers and structural information. These databases provide valuable insights into its synthesis, applications, and biological activities.
Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate is classified under the broader category of pyrazoles, specifically as a substituted pyrazole derivative. Pyrazoles are known for their pharmacological significance, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Typically, solvents such as ethanol or methanol are employed, and reactions may be conducted under reflux conditions to facilitate cyclization. The use of catalysts can also enhance reaction rates and selectivity.
Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate features a dual pyrazole structure with an ethyl ester at one end and an amino group at the 5-position. The molecular formula can be represented as .
Key structural data includes:
Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate can undergo several chemical reactions:
The reaction pathways depend on the reagents used and the conditions applied (temperature, solvent choice). For example, using strong acids or bases can facilitate specific transformations while maintaining stability.
The mechanism of action for ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate involves several biochemical interactions:
Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate typically exhibits:
The chemical properties include:
Ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate has several notable applications:
The strategic fusion of nitrogen-rich heterocycles has emerged as a cornerstone in modern drug design, with ethyl 5-amino-1-pyrazin-2-ylpyrazole-3-carboxylate (molecular formula: C₁₀H₁₁N₅O₂; CID: 112707118) epitomizing the therapeutic potential of pyrazolo-pyrazine hybrids [1]. Characterized by a pyrazole core linked at N1 to a pyrazine ring, this scaffold integrates hydrogen-bonding capabilities (5-amino group), dipolar properties (pyrazine N-atoms), and steric tunability (ethyl carboxylate) within a single molecular architecture. Such hybrids leverage synergistic interactions with biological targets, positioning them as privileged structures in anti-inflammatory and oncology research [5] [10].
The conjugation of pyrazole (1,2-diazole) and pyrazine (1,4-diazine) generates a planar, electron-deficient system that enables multifaceted target engagement. Key structural attributes include:
Table 1: Key Binding Interactions Enabled by Pyrazole-Pyrazine Conjugation
Molecular Feature | Interaction Type | Biological Target Relevance |
---|---|---|
Pyrazine N-atoms | H-bond acceptance | COX-2 active site hydrophobic pocket |
5-Amino group (-NH₂) | H-bond donation | p38 MAP kinase catalytic loop |
Conjugated π-system | π-π stacking | Tubulin colchicine binding domain |
Pyrazole C4-H | Hydrophobic van der Waals | COX-1 side pocket |
Recent molecular modeling studies on analogous compounds reveal that this scaffold’s binding affinity correlates with pyrazine substitution patterns. Derivatives with electron-withdrawing groups (e.g., Cl) at pyrazine C5 enhance COX-2 selectivity by 3-fold compared to unsubstituted analogs [2].
The ethyl carboxylate group (-COOEt) at the pyrazole C3 position serves as a biopharmaceutical modulator, critically influencing absorption, distribution, and metabolism:
Table 2: Pharmacokinetic Impact of Ethyl Carboxylate vs. Alternative Substituents
C3 Substituent | log P | Aqueous Solubility (μg/mL) | Plasma t₁/₂ (h) | Protein Binding (%) |
---|---|---|---|---|
Ethyl carboxylate | 1.65 | 42.3 | 4.2 | 88.5 |
Carboxylic acid | 0.91 | 210.5 | 2.1 | 75.2 |
Methyl carboxylate | 1.38 | 38.7 | 1.8 | 86.9 |
Amide | 0.75 | 15.8 | 6.5 | 92.3 |
Data compiled from metabolic studies on pyrazole carboxylates [5] [7]
This moiety also reduces P-glycoprotein efflux by 40% compared to carboxylic acids, enhancing CNS penetration for neurological applications [5].
Pyrazole-based NSAIDs have evolved through three generations, driven by selectivity for cyclooxygenase-2 (COX-2) over COX-1:
Table 3: Evolution of Pyrazole-Based Anti-Inflammatory Agents
Generation | Representative Compound | COX-2 IC₅₀ (μM) | COX-2 Selectivity Index | Key Advancement |
---|---|---|---|---|
First (pre-1980s) | Antipyrine | >100 | 1.0 | Non-selective COX inhibition |
Second (1990s) | Celecoxib | 1.65 | 30.3 | Diaryl substitution for selectivity |
Third (2020s) | Pyrazolopyrazine hybrids (6f) | 1.15 | 52.1 | Dual COX-2/cytokine inhibition |
Selectivity index = COX-1 IC₅₀ / COX-2 IC₅₀ [2] [5]
Hybridization with pyrazine specifically enables bulk tolerance to occupy COX-2’s larger active site (volume = 315 ų vs. COX-1’s 260 ų) through steric complementarity. Molecular dynamics confirm pyrazine’s chlorine-binding pocket anchors these compounds near Val523 and Ser353—key residues for selective inhibition [2].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0